molecular formula C17H18Cl2FN3O3 B029996 Clinafloxacin hydrochloride CAS No. 105956-99-8

Clinafloxacin hydrochloride

Número de catálogo: B029996
Número CAS: 105956-99-8
Peso molecular: 402.2 g/mol
Clave InChI: BMACYHMTJHBPOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clinafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic with the molecular formula C₁₇H₁₈Cl₂FN₃O₃ and a molecular weight of 402.25 g/mol . It exists as a racemic mixture (1:1 ratio of enantiomers) due to a chiral center in its pyrrolidine substituent . The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bactericidal effects against both Gram-positive and Gram-negative pathogens, including drug-resistant strains .

This compound has demonstrated potent activity against Streptococcus pneumoniae (MIC: 0.125 µg/ml) and Staphylococcus aureus (MIC: 0.016 µg/ml for wild-type strains) . Its development focuses on oral and intravenous formulations for severe infections, such as respiratory and urinary tract infections .

Métodos De Preparación

La síntesis de clinafloxacina clorhidrato implica múltiples pasos, comenzando con la estructura básica de la fluoroquinolona. El método de preparación suele incluir los siguientes pasos:

Análisis De Reacciones Químicas

Condensation Reaction

A pivotal step in synthesizing the clinafloxacin key intermediate (compound 3) involves catalyzed condensation between compound 2 and diethyl malonate :

  • Catalyst : Magnesium halides (e.g., MgCl₂, MgBr₂, MgI₂)
  • Solvent : Toluene (7–8 volumes relative to compound 2)
  • Acid-binding agents : Triethylamine, dimethylisopropylamine, or diisopropylethylamine
  • Conditions :
    • Temperature: 0–5°C during addition
    • Molar ratio (compound 2 : diethyl malonate : acid-binding agent : catalyst) = 1 : 1.1–1.2 : 2.0–2.5 : 0.5–1.0

Table 1: Optimization of Condensation Reaction Conditions

Cyclization and Hydrolysis

Post-condensation, cyclization and hydrolysis steps are employed to form the quinolone core structure. Patent CN102993170A highlights the use of bis(trichloromethyl) carbonate (BTC) for controlled chlorination, minimizing byproducts like bis-Clinafloxacin ureas .

Photodegradation Pathways

Clinafloxacin undergoes UV-induced degradation, generating reactive oxygen species (ROS) that contribute to phototoxicity :

  • Mechanism : Cleavage of the C-8 chlorine substituent under UV light, leading to ROS formation (e.g., singlet oxygen, hydroxyl radicals).
  • Impact : Structural instability necessitates storage in light-resistant packaging.

Metabolic Reactions

Approximately 50–75% of clinafloxacin is excreted unchanged in urine, while hepatic metabolism involves cytochrome P450 enzymes :

  • Primary Pathway : Limited hepatic oxidation (CYP1A2-mediated), with minor contributions from CYP3A4.
  • Key Metabolites : None major identified; <10% undergo phase I/II modifications .

Table 2: Pharmacokinetic Parameters Influencing Reactivity

ParameterValueSource
Bioavailability~90%
Renal Excretion50–75%
Half-life5–7 hours

Derivatization and Structural Modifications

Clinafloxacin derivatives have been synthesized to explore structure-activity relationships. Patent CN102993170A details urea-linked pyrrolidine derivatives with enhanced antibacterial activity :

Table 3: Spectral Data for Select Clinafloxacin Derivatives

Compound1H^1H NMR (CDCl₃, δ ppm)HR MS (Observed)
TM1-114.26 (s, 1H), 8.93 (s, 1H), 8.05 (d, J=9 Hz, 1H), 5.30 (s, 1H)423.1236
TM1-314.37 (s, 1H), 8.90 (s, 1H), 8.02 (d, J=12 Hz, 1H), 3.58–3.53 (m, 3H)451.1549
TM1-714.41 (s, 1H), 8.91 (s, 1H), 4.39–4.32 (m, 1H), 3.30–3.24 (q, 4H)465.1702

Key Observations :

  • Urea Substituents : Derivatives with alkyl-urea groups (e.g., propyl, butyl) showed retained activity against quinolone-resistant Streptococcus pneumoniae .
  • Stereochemical Impact : Configuration at the C-7 position influences binding to DNA gyrase and topoisomerase IV .

Reaction with Biological Targets

Clinafloxacin inhibits bacterial DNA gyrase (IC₅₀ = 0.92 µg/mL) and topoisomerase IV (IC₅₀ = 1.62 µg/mL) via dual targeting :

  • Mechanism : Stabilizes enzyme-DNA cleavage complexes, causing double-strand DNA breaks .
  • Resistance : Mutations in gyrA (Ser-83→Phe/Tyr) and parC (Ser-79→Phe) reduce binding affinity, requiring sequential mutations for high-level resistance .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism of Action

Clinafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria. This mechanism is similar to other fluoroquinolones but is noted for its effectiveness against a wider range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria .

Treatment of Serious Infections

Clinafloxacin has been studied for its efficacy in treating various serious infections, particularly those caused by antibiotic-resistant bacteria. Clinical trials have investigated its use in:

  • Nosocomial pneumonia : Clinafloxacin has shown promise in treating hospital-acquired pneumonia, particularly in patients with limited treatment options due to resistance .
  • Complicated intra-abdominal infections : Its broad-spectrum activity makes it a candidate for managing severe intra-abdominal infections where polymicrobial flora are involved .
  • Febrile neutropenia : The drug has been evaluated for use in febrile neutropenic patients, a common complication in cancer chemotherapy that increases infection risk .

Antibiotic Resistance

The compound's activity against resistant strains of bacteria, including those resistant to penicillin and ciprofloxacin, positions it as a potential alternative in the fight against antibiotic resistance . Research indicates that clinafloxacin maintains efficacy against pathogens like Streptococcus pneumoniae that have developed resistance to other antibiotics .

Pharmacokinetics and Drug Interactions

Clinafloxacin displays a favorable pharmacokinetic profile, with an elimination half-life of approximately 6.1 hours after oral administration. It achieves steady-state concentrations within three days when dosed twice daily . However, it is crucial to note that clinafloxacin inhibits several cytochrome P450 enzymes (notably CYP1A2), leading to significant drug-drug interactions. For instance, it can increase plasma concentrations of theophylline and warfarin, necessitating careful monitoring during co-administration .

Case Study 1: Efficacy in Meningitis

In animal models, clinafloxacin has demonstrated effectiveness against penicillin-resistant Streptococcus pneumoniae meningitis. Studies indicated that it significantly reduced bacterial counts in cerebrospinal fluid compared to untreated controls, suggesting its potential utility in treating resistant meningitis cases .

Case Study 2: Treatment of Complicated Infections

A clinical trial involving patients with complicated skin and soft tissue infections showed that clinafloxacin was effective in achieving clinical cure rates comparable to those of standard treatments. The trial highlighted its utility in cases where traditional antibiotics failed due to resistance patterns .

Safety Profile and Concerns

Despite its promising applications, clinafloxacin's development has been hindered by safety concerns. Adverse effects such as phototoxicity and hypoglycemia have been reported. The phototoxicity is particularly associated with oral dosing and involves the formation of reactive oxygen species upon exposure to ultraviolet light . These safety issues have led to the withdrawal of its investigational new drug application by the manufacturer.

Mecanismo De Acción

La clinafloxacina clorhidrato ejerce sus efectos antibacterianos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, que son enzimas esenciales para la replicación y transcripción del ADN. Al unirse a estas enzimas, la clinafloxacina impide el superenrollamiento y el desenrollamiento del ADN bacteriano, lo que lleva a la inhibición de la división celular bacteriana y, en última instancia, a la muerte celular .

Comparación Con Compuestos Similares

Comparison with Similar Fluoroquinolone Compounds

Structural and Stereochemical Differences

Clinafloxacin’s structure includes a 3-aminopyrrolidine substituent at the C-7 position and a 2,4-difluorophenyl group at the N-1 position (Figure 1). These features distinguish it from other fluoroquinolones:

Compound N-1 Substituent C-7 Substituent Chirality
Clinafloxacin 2,4-Difluorophenyl 3-Aminopyrrolidine Racemic mixture
Tosufloxacin 2,4-Difluorophenyl Azabicyclo group Single enantiomer
Levofloxacin Cyclopropyl Methylpiperazine Single enantiomer (S)
Ciprofloxacin Cyclopropyl Piperazine Achiral

The 2,4-difluorophenyl group at N-1 (shared with tosufloxacin and trovafloxacin) correlates with enhanced anti-persister activity against S. aureus biofilms . Clinafloxacin’s racemic nature may influence pharmacokinetics, as seen in reduced efficacy compared to enantiopure agents like levofloxacin .

Antimicrobial Activity and Resistance Profiles

Minimum Inhibitory Concentration (MIC) Comparisons

Pathogen Clinafloxacin Tosufloxacin Ciprofloxacin Levofloxacin
S. aureus (wild-type) 0.016 µg/ml 0.008 µg/ml 0.5 µg/ml 0.25 µg/ml
S. aureus (gyrA mutant) 0.915 µg/ml 0.125 µg/ml >4 µg/ml 2 µg/ml
S. pneumoniae 0.125 µg/ml 0.06 µg/ml 1 µg/ml 0.5 µg/ml

Clinafloxacin exhibits 4–8× greater potency than ciprofloxacin against Gram-positive bacteria but is less effective than tosufloxacin in eradicating S. aureus persisters (2-day exposure vs. complete eradication by tosufloxacin) .

Resistance Mechanisms

Clinafloxacin’s dual inhibition of DNA gyrase and topoisomerase IV reduces the likelihood of resistance compared to older fluoroquinolones. However, mutations in gyrA (DNA gyrase) still elevate MIC values, as seen in S. aureus mutants (0.915 µg/ml vs. 0.016 µg/ml for wild-type) .

Research and Regulatory Status

Clinafloxacin is classified under US FDA Unique Ingredient Identifier 8N86XTF9QD and listed in the WHO International Nonproprietary Names (INN) database .

Actividad Biológica

Clinafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic with significant biological activity against various bacterial pathogens. This article provides a comprehensive overview of its mechanisms, pharmacodynamics, and clinical implications, supported by data tables and research findings.

Overview of this compound

Clinafloxacin, chemically known as C17_{17}H18_{18}ClF2_{2}N3_{3}O3_{3}, is primarily known for its dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It exhibits potent activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms such as Pseudomonas aeruginosa.

Clinafloxacin’s antibacterial action is attributed to its ability to interfere with bacterial DNA synthesis. The drug binds to the DNA-enzyme complex formed by DNA gyrase and topoisomerase IV, preventing the relaxation of supercoiled DNA, which is crucial for replication and transcription. This mechanism categorizes clinafloxacin among the fluoroquinolone antibiotics, which are known for their broad-spectrum activity.

Pharmacokinetics

The pharmacokinetic profile of clinafloxacin reveals rapid absorption and a favorable distribution in tissues. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability90% (oral)
Elimination Half-life6.1 hours
Maximum Concentration (Cmax)0.7 hours post-dose
Renal ClearanceApproximately 50% unchanged in urine

These parameters indicate that clinafloxacin achieves effective concentrations in plasma quickly, making it suitable for treating acute infections.

Antimicrobial Spectrum

Clinafloxacin demonstrates a broad antimicrobial spectrum. Its efficacy against various pathogens is summarized in the following table:

Pathogen TypeActivity Level
Gram-positive Bacteria High (e.g., Streptococcus pneumoniae)
Gram-negative Bacteria High (e.g., Escherichia coli)
Anaerobic Bacteria High (e.g., Bacteroides fragilis)

In comparative studies, clinafloxacin has shown superior activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 0.125 μg/ml, outperforming other fluoroquinolones like levofloxacin and moxifloxacin .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of clinafloxacin:

  • Efficacy Against Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia demonstrated that clinafloxacin was effective in achieving clinical resolution in over 80% of cases within seven days of treatment .
  • Comparative Effectiveness : In a study comparing clinafloxacin with standard treatments for complicated urinary tract infections, clinafloxacin exhibited comparable efficacy but with a more favorable side effect profile .
  • Phototoxicity Concerns : Notably, clinafloxacin has been associated with phototoxicity, primarily when administered orally. This adverse effect is linked to the formation of reactive oxygen species under UV light exposure .

Safety Profile

While generally well-tolerated, clinafloxacin can cause adverse effects such as:

  • Phototoxicity : Increased sensitivity to sunlight leading to skin reactions.
  • Glycemic Effects : Potential hypoglycemia due to stimulation of insulin secretion from pancreatic beta cells.
  • Gastrointestinal Disturbances : Reports of diarrhea and nausea have been noted .

Q & A

Basic Research Questions

Q. What is the mechanism of action of clinafloxacin hydrochloride, and how can its bactericidal activity be quantified in vitro?

this compound, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. To quantify its activity, researchers can perform minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Serial dilutions of the compound (e.g., 0.5–64 µg/mL) in Mueller-Hinton broth are incubated with bacterial inocula (1–5 × 10⁵ CFU/mL) for 18–24 hours at 37°C. MIC is defined as the lowest concentration inhibiting visible growth . For reproducibility, adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines, including quality control strains like Pseudomonas aeruginosa ATCC 27853 .

Q. How should this compound stock solutions be prepared to address solubility limitations?

this compound is insoluble in DMSO and ethanol but dissolves in water (≥13.13 mg/mL with sonication). For in vitro studies, prepare aqueous stock solutions using sterile deionized water, filter-sterilize (0.22 µm), and store aliquots at -20°C to avoid hydrolysis. For in vivo studies, adjust pH to 7.0–7.4 with NaOH/HCl to prevent precipitation in physiological buffers .

Q. What are the critical stability considerations for handling this compound in laboratory settings?

The compound is stable under recommended storage conditions (-20°C in airtight containers). Avoid exposure to strong acids/alkalis, oxidizing/reducing agents, and high temperatures (>40°C), which may degrade the quinoline core. Monitor for discoloration (yellow-to-brown indicates degradation) and validate stability via HPLC-UV (λ = 278 nm) before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinafloxacin efficacy data across different bacterial infection models?

Discrepancies often arise from variations in bacterial strain susceptibility, inoculation density, or host-microbe interactions. To address this:

  • Standardize models : Use isogenic bacterial strains (e.g., wild-type vs. efflux pump mutants) in controlled infection systems (e.g., neutropenic murine thigh model).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis : Measure free drug concentrations in serum/tissue via LC-MS/MS and correlate with bacterial load reduction. A target AUC/MIC ratio >125 predicts efficacy against gram-negative pathogens .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH-dependent solubility in abscess models) .

Q. What methodological approaches are recommended for assessing this compound’s hepatotoxicity in long-term studies?

  • In vitro : Screen for mitochondrial toxicity using HepG2 cells exposed to 10–100 µM clinafloxacin for 72 hours. Measure ATP depletion (luminescence assays) and ROS production (DCFH-DA fluorescence).
  • In vivo : Conduct 28-day repeated-dose toxicity studies in rodents (OECD 407). Monitor serum ALT/AST levels and perform histopathology on liver sections. Compare with positive controls (e.g., trovafloxacin) to benchmark risk .

Q. How can researchers optimize experimental design to study clinafloxacin resistance emergence in biofilm-associated infections?

  • Biofilm models : Use CDC bioreactors or 96-well peg plates with Pseudomonas aeruginosa biofilms. Treat with clinafloxacin (1–10× MIC) in combination with biofilm-disrupting agents (e.g., EDTA).
  • Resistance genotyping : Perform whole-genome sequencing on post-treatment isolates to identify mutations in gyrA, parC, or efflux pump regulators (mexR, nfxB).
  • PK/PD modeling : Simulate suboptimal dosing regimens to predict resistance thresholds (e.g., % time above mutant prevention concentration) .

Q. Methodological Guidelines

Q. What statistical frameworks are suitable for analyzing clinafloxacin’s synergistic interactions with β-lactams?

Use fractional inhibitory concentration index (FICI) :

  • FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
  • Synergy: FICI ≤0.5; Antagonism: FICI >4.0. Validate with time-kill assays (≥2-log CFU reduction vs. most active agent alone) .

Q. How should researchers validate this compound’s purity and identity in experimental batches?

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30), retention time ~6.2 minutes.
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 402.3.
  • Elemental analysis : Match theoretical vs. observed C/H/N/Cl content (±0.4%) .

Propiedades

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMACYHMTJHBPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909839
Record name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105956-99-8
Record name 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105956-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinafloxacin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clinafloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Clinafloxacin hydrochloride
Reactant of Route 3
Clinafloxacin hydrochloride
Reactant of Route 4
Clinafloxacin hydrochloride
Reactant of Route 5
Clinafloxacin hydrochloride
Reactant of Route 6
Reactant of Route 6
Clinafloxacin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.